N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
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Overview
Description
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxin ring and a quinazolinone moiety, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The starting materials may include octahydro-1,4-benzodioxin and 4-oxo-3,4-dihydroquinazoline, which undergo a series of reactions such as amide bond formation, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP or pyridine. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxin or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxin and quinazolinone moieties play crucial roles in these interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide
- N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-4-yl)propanamide
Uniqueness
N-(octahydro-1,4-benzodioxin-6-yl)-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-18(21-13-5-6-16-17(11-13)26-10-9-25-16)7-8-22-12-20-15-4-2-1-3-14(15)19(22)24/h1-4,12-13,16-17H,5-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHGTYZYGCRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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